4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane
Overview
Description
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane is a heterocyclic compound that features a bromopyridine moiety attached to a methylazepane ring
Mechanism of Action
Target of Action
It is known that bromopyridines, such as this compound, are often used in organic synthesis and may interact with various biological targets depending on the specific structure of the compound .
Biochemical Pathways
Bromopyridines are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-2-carbaldehyde and 1-methylazepane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the azepane, facilitating nucleophilic attack on the aldehyde group of the bromopyridine.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (30-50°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromopyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridin-2-yl)methyl)-1-methylpiperidine: Similar structure but with a piperidine ring instead of an azepane ring.
4-((6-Chloropyridin-2-yl)methyl)-1-methylazepane: Chlorine atom instead of bromine.
4-((6-Bromopyridin-2-yl)methyl)-1-ethylazepane: Ethyl group instead of methyl group on the azepane ring.
Uniqueness
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane is unique due to the combination of the bromopyridine moiety and the azepane ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]-1-methylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16-8-3-4-11(7-9-16)10-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYXRDUGFGVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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